1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the piperazine ring: Piperazine derivatives are often synthesized through nucleophilic substitution reactions.
Attachment of the pyrimidine ring: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the pyrimidine moiety.
Final assembly: The final step involves linking the different ring systems through appropriate functional groups, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or as intermediates in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one: Similar structure with a methyl group instead of a methoxy group.
1-(azepan-1-yl)-2-[4-(4-chloropyrimidin-2-yl)piperazin-1-yl]ethan-1-one: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or altered binding affinity to molecular targets.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-24-15-6-7-18-17(19-15)22-12-10-20(11-13-22)14-16(23)21-8-4-2-3-5-9-21/h6-7H,2-5,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPOWTJKMUMOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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